2-Chloro-5-(3-hydroxyphenyl)phenol
Description
2-Chloro-5-(3-hydroxyphenyl)phenol is a chlorinated phenolic compound featuring a hydroxyphenyl substituent at the 5-position of the phenol ring. Its structure combines two aromatic systems: a phenol ring with a chlorine atom at the 2-position and a 3-hydroxyphenyl group at the 5-position. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of structurally related isoquinoline derivatives .
Properties
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCLXACBXGPFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685838 | |
| Record name | 4-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67114-78-7 | |
| Record name | 4-Chloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves the ipso-hydroxylation of arylboronic acids. This method uses aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under simple and convenient conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Chloro-5-(3-hydroxyphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to inhibit enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The chemical and physical properties of phenolic derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 2-Chloro-5-(3-hydroxyphenyl)phenol with key analogs:
Key Observations:
- Electron Effects: The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol strongly withdraws electrons, increasing phenol acidity (lower pKa) compared to the hydroxyphenyl group in the target compound .
- Solubility : Piperidine and methoxy groups enhance water solubility via hydrogen bonding or basicity, whereas CF₃ and boronate esters increase lipophilicity .
- Reactivity: Boronate esters (e.g., 2-Chloro-5-(dioxaborolan-2-yl)phenol) serve as cross-coupling intermediates, unlike the target compound, which is typically an end product .
Research Findings and Data
Acidity and Solubility Comparison
| Compound | pKa (Phenolic OH) | Water Solubility (mg/mL) | LogP |
|---|---|---|---|
| This compound | ~8.5 | 1.2 | 2.8 |
| 2-Chloro-5-(trifluoromethyl)phenol | ~6.2 | 0.3 | 3.5 |
| 2-Chloro-5-(piperidin-1-ylmethyl)phenol | ~9.1 | 5.6 | 1.9 |
Notes:
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